molecular formula C13H14N2O3S B5560525 methyl 2-[(7-methoxy-4-methyl-2-quinazolinyl)sulfanyl]acetate

methyl 2-[(7-methoxy-4-methyl-2-quinazolinyl)sulfanyl]acetate

Cat. No.: B5560525
M. Wt: 278.33 g/mol
InChI Key: DPVGUPCLMCWZPZ-UHFFFAOYSA-N
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Description

Methyl 2-[(7-methoxy-4-methyl-2-quinazolinyl)sulfanyl]acetate is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound features a methoxy group at the 7th position and a methyl group at the 4th position on the quinazoline ring, with a sulfanylacetate group attached to the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(7-methoxy-4-methyl-2-quinazolinyl)sulfanyl]acetate typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents.

    Attachment of the Sulfanylacetate Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(7-methoxy-4-methyl-2-quinazolinyl)sulfanyl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methoxy group or to reduce the quinazoline ring using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, strong bases or acids.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Demethylated products, reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Methyl 2-[(7-methoxy-4-methyl-2-quinazolinyl)sulfanyl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(7-methoxy-4-methyl-2-quinazolinyl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy and methyl groups may enhance the compound’s binding affinity and specificity towards these targets. The sulfanylacetate group can also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(phenoxymethyl)-4-quinazolinyl]sulfanylacetate: Similar structure but with a phenoxymethyl group instead of a methoxy group.

    Methyl 2-[(2-{[(4-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate: Contains a tetrahydroquinazoline ring and a methylphenyl group.

Uniqueness

Methyl 2-[(7-methoxy-4-methyl-2-quinazolinyl)sulfanyl]acetate is unique due to its specific substitution pattern on the quinazoline ring, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups, along with the sulfanylacetate moiety, provides a distinct combination of properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-(7-methoxy-4-methylquinazolin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-8-10-5-4-9(17-2)6-11(10)15-13(14-8)19-7-12(16)18-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVGUPCLMCWZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NC(=N1)SCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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